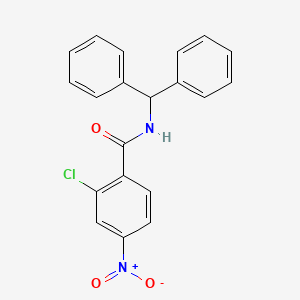![molecular formula C12H11ClN2O2 B5999818 4-[(4-Chlorophenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one](/img/structure/B5999818.png)
4-[(4-Chlorophenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chlorophenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one is a synthetic compound that belongs to the class of heterocyclic organic compounds This compound is characterized by the presence of a chlorophenyl group, an iminomethyl group, and a hydroxy-dihydropyrrolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one typically involves the condensation of 4-chlorobenzaldehyde with an appropriate amine, followed by cyclization and hydroxylation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions. The process may involve multiple steps, including purification and recrystallization to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[(4-Chlorophenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
科学的研究の応用
4-[(4-Chlorophenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(4-Chlorophenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
4-[(4-Chlorophenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one: Unique due to its specific substitution pattern and functional groups.
Indole derivatives: Share a similar heterocyclic core but differ in substitution patterns and biological activities.
Benzimidazole derivatives: Similar in structure but contain different heteroatoms and exhibit distinct chemical properties.
Uniqueness
This compound is unique due to its combination of a chlorophenyl group, iminomethyl group, and hydroxy-dihydropyrrolone core, which confer specific chemical reactivity and potential biological activities not commonly found in other compounds.
特性
IUPAC Name |
4-[(4-chlorophenyl)methyliminomethyl]-3-hydroxy-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-9-3-1-8(2-4-9)5-14-6-10-11(16)7-15-12(10)17/h1-4,6,16H,5,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZAETGMERFVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)N1)C=NCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-[(hexylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5999738.png)

![2-[(E)-1-(3,5-Dichloro-2-methoxyphenyl)methylidene][1,3]thiazolo[3,2-A][1,3]benzimidazol-3(2H)-one](/img/structure/B5999755.png)
![Ethyl 4-[1-[2-(2,5-dimethoxyphenyl)acetyl]piperidin-3-yl]piperazine-1-carboxylate](/img/structure/B5999769.png)
![5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5999776.png)
![2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B5999780.png)
![(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5999784.png)
![5-BROMO-1H-INDOLE-3-CARBALDEHYDE 3-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE](/img/structure/B5999785.png)
![N-(4-chlorophenyl)-2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B5999791.png)


![1-(2,5-dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B5999812.png)
![3-tert-butyl-N'-[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5999841.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5999844.png)
